Ethyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate
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Overview
Description
Ethyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a chemical compound with the molecular formula C22H23NO5S2 . It is a derivative of thiophene, a five-membered heterocyclic compound that contains sulfur .
Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, a sulfamoyl group, and an ethoxyphenyl group . The exact structure can be determined using techniques such as NMR spectroscopy.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the literature, thiophene derivatives are known to undergo a variety of reactions. For example, they can participate in catalytic protodeboronation .Scientific Research Applications
Chemical Synthesis and Reactivity
Ethyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate, a derivative within the broader family of thiophene compounds, has seen extensive study for its diverse applications in chemical synthesis. A notable process involves the one-pot Gewald reaction, which enables the synthesis of 2-aminothiophene derivatives with various aryl groups at the 4-position, showcasing the versatility of thiophene compounds in generating a broad range of derivatives through tailored synthetic routes (Tormyshev et al., 2006).
Application in Dyeing and Materials Science
The compound's derivatives have found significant applications in the field of materials science, particularly in the development of novel heterocyclic disperse dyes for dyeing polyester fibers. These dyes, synthesized through reactions involving sulfur and ethylcyanoacetate, offer a palette of colors and demonstrate excellent fastness properties, underscoring the utility of thiophene derivatives in textile applications (Iyun et al., 2015).
Corrosion Inhibition
In the realm of industrial applications, derivatives of thiophene have been researched for their effectiveness as corrosion inhibitors. Studies have highlighted the potential of such compounds in protecting metals from corrosion in acidic environments, offering insights into the mechanisms of action and the efficiency of these molecules in practical applications (Saranya et al., 2020).
Molecular and Crystal Structure Analysis
Furthermore, the molecular and crystal structure analyses of thiophene derivatives offer valuable information on the spatial arrangements and electronic properties of these compounds. This research contributes to a deeper understanding of their reactivity and potential applications in various fields, including organic electronics and pharmaceuticals (Kaur et al., 2012).
Future Directions
Thiophene derivatives, including Ethyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate, have potential for further exploration in the field of medicinal chemistry due to their diverse biological activities . Future research could focus on synthesizing new structural prototypes with more effective pharmacological activity.
Properties
IUPAC Name |
ethyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5S2/c1-3-26-18-13-9-8-12-17(18)22-29(24,25)20-16(15-10-6-5-7-11-15)14-28-19(20)21(23)27-4-2/h5-14,22H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSALVQVVDIKUEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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